3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one
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Overview
Description
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one is an organic compound that features a benzyl group, a propynylidene group, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one typically involves the reaction of benzyl bromide with a suitable alkyne under basic conditions to form the benzylated alkyne intermediate. This intermediate is then subjected to cyclization reactions to form the oxolanone ring. Common reagents used in these reactions include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) as bases, and solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaH, t-BuOK, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-Benzyl-5-(prop-2-yn-1-ylidene)oxolan-2-one is unique due to its combination of a benzyl group, a propynylidene group, and an oxolanone ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
103437-63-4 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-benzyl-5-prop-2-ynylideneoxolan-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-6-13-10-12(14(15)16-13)9-11-7-4-3-5-8-11/h1,3-8,12H,9-10H2 |
InChI Key |
AMHHHAMGMRFXJW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=C1CC(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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